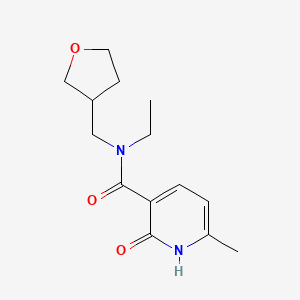
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide (DCPC) is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DCPC is a heterocyclic compound that contains a pyrrole ring and a chromene ring. The compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neuronal damage.
Biochemical and Physiological Effects
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has also been shown to protect neurons from damage by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide in lab experiments is that it is a synthetic compound that can be easily synthesized using various methods. However, one limitation is that the exact mechanism of action of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide. One direction is to further investigate the compound's anticancer properties and its potential as a therapeutic agent for cancer treatment. Another direction is to explore the compound's neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to understand the exact mechanism of action of N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide and to identify potential targets for drug development.
Synthesis Methods
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has been synthesized using several methods, including the reaction of 6,8-dimethyl-3,4-dihydro-2H-chromen-4-one with pyrrole-2-carboxylic acid hydrazide in the presence of a catalyst. Another method involves the reaction of 6,8-dimethyl-3,4-dihydro-2H-chromen-4-one with pyrrole-2-carboxylic acid in the presence of a coupling reagent.
Scientific Research Applications
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications, including its anticancer and neuroprotective properties. In preclinical studies, N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and protecting neurons from damage.
properties
IUPAC Name |
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-8-11(2)15-12(9-10)13(5-7-20-15)18-16(19)14-4-3-6-17-14/h3-4,6,8-9,13,17H,5,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHJMSSXFWMJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCO2)NC(=O)C3=CC=CN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,8-dimethyl-3,4-dihydro-2H-chromen-4-yl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)

![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)

![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)

